オロダテロール塩酸塩

概要

説明

科学的研究の応用

Chronic Obstructive Pulmonary Disease (COPD)

Olodaterol is primarily used for the long-term treatment of COPD. Clinical trials have demonstrated that olodaterol significantly improves lung function, as measured by forced expiratory volume in one second (FEV1). In placebo-controlled studies, patients receiving olodaterol exhibited improvements in FEV1 ranging from 47 mL to 91 mL compared to placebo over 48 weeks . Additionally, olodaterol has been shown to reduce the need for rescue bronchodilator treatments, indicating its efficacy in managing COPD symptoms .

Combination Therapy

Olodaterol is often used in combination with other medications, such as tiotropium, a long-acting muscarinic antagonist (LAMA). This combination therapy has been shown to enhance bronchodilation effects and improve overall patient outcomes. Studies indicate that the combination can lead to a reduction in bronchoconstriction and improved lung function compared to either drug alone .

Pharmacokinetics

The pharmacokinetic profile of olodaterol shows rapid absorption following inhalation, with peak plasma concentrations typically reached within 0.17 to 1 hour after administration. The compound exhibits moderate permeability but has low oral bioavailability when administered orally .

Safety Profile

The safety profile of olodaterol is consistent with other inhaled β2-agonists. Common adverse effects include increased heart rate and blood pressure, as well as hypokalemia. Clinical trials reported that approximately 7.2% of patients discontinued olodaterol due to adverse events compared to 8.8% for placebo .

Case Study: Efficacy in COPD Management

In a randomized controlled trial involving patients with moderate to severe COPD, olodaterol was administered once daily over a period of 48 weeks. Results indicated significant improvements in lung function, with sustained bronchodilation observed throughout the study duration. Patients reported enhanced quality of life and reduced exacerbation rates when treated with olodaterol compared to placebo .

Research Findings on Anti-inflammatory Effects

Recent studies have highlighted olodaterol's potential anti-inflammatory properties beyond its bronchodilatory effects. Research demonstrated that olodaterol could reduce interleukin-8 (IL-8) secretion in airway epithelial cells infected with respiratory syncytial virus (RSV), suggesting a dual role in managing both airflow obstruction and airway inflammation in COPD patients .

作用機序

オロダテロール塩酸塩は、肺のβ2アドレナリン受容体に結合することで作用を発揮します . この結合は、関連するGタンパク質を活性化し、これがアデニル酸シクラーゼを刺激します。 アデニル酸シクラーゼの活性化は、環状アデノシン一リン酸(cAMP)とプロテインキナーゼA(PKA)の生成を触媒します . cAMPとPKAのレベルの上昇は、気道平滑筋の弛緩につながり、気管支拡張作用と気流改善をもたらします .

類似の化合物との比較

オロダテロール塩酸塩は、インダカテロール、ビランテロール、カルモテロールなどの他の長時間作用性β2アドレナリン受容体作動薬(LABA)に似ています . オロダテロール塩酸塩は、1日1回の投与という特徴があり、患者のコンプライアンスと利便性を向上させています . 他のいくつかのLABAとは異なり、オロダテロール塩酸塩は喘息の治療には適していません .

類似の化合物

- インダカテロール

- ビランテロール

- カルモテロール

生化学分析

Biochemical Properties

Olodaterol hydrochloride exerts its pharmacological effect by binding and activating beta2-adrenergic receptors located primarily in the lungs . These receptors are membrane-bound and are normally activated by endogenous epinephrine .

Cellular Effects

The activation of beta2-adrenergic receptors by Olodaterol hydrochloride leads to a downstream L-type calcium channel interaction, which mediates smooth muscle relaxation and bronchodilation . This influences cell function by impacting cell signaling pathways and cellular metabolism .

Molecular Mechanism

The molecular mechanism of Olodaterol hydrochloride involves the stimulation of an associated G protein upon the activation of the receptor. This then activates adenylate cyclase, catalyzing the formation of cyclic adenosine monophosphate (cAMP) and protein kinase A (PKA). The elevation of these two molecules induces bronchodilation by relaxation of airway smooth muscles .

Temporal Effects in Laboratory Settings

In laboratory settings, single doses of Olodaterol hydrochloride have been shown to improve forced expiratory volume in 1 sec (FEV1) for 24 h in patients with COPD, allowing once daily dosing . This suggests that the effects of this product are stable over time.

Dosage Effects in Animal Models

While specific studies on dosage effects in animal models were not found, it is known that Olodaterol hydrochloride is generally well tolerated in clinical studies .

Metabolic Pathways

Olodaterol hydrochloride is substantially metabolized by direct glucuronidation and by O-demethylation at the methoxy moiety followed by conjugation . Of the six metabolites identified, only the unconjugated demethylation product binds to beta2-receptors .

Transport and Distribution

The volume of distribution of Olodaterol hydrochloride is high (1110 L), suggesting extensive distribution into tissue . It is also known that the drug is approximately 60% protein-bound .

Subcellular Localization

While specific information on the subcellular localization of Olodaterol hydrochloride was not found, it is known that the drug primarily acts on beta2-adrenergic receptors located in the lungs . This suggests that the drug may be localized in the areas where these receptors are present.

準備方法

化学反応の分析

オロダテロール塩酸塩は、以下のような様々な種類の化学反応を起こします。

酸化: この化合物は、酸化されて様々な代謝産物を生成することがあります。

これらの反応に用いられる一般的な試薬には、水素化のためのパラジウム炭素、反応媒体となる様々な有機溶媒などがあります . これらの反応から生成される主な生成物は、最終的なオロダテロール塩酸塩化合物につながる中間体です .

科学研究への応用

オロダテロール塩酸塩は、特にCOPDやその他の呼吸器疾患の研究において、医学研究で広く用いられています . オロダテロール塩酸塩は、肺機能を改善し、息切れなどの症状を軽減し、COPD患者の生活の質を高めることが示されています . さらに、β2アドレナリン受容体作動薬のメカニズムとその気道平滑筋弛緩効果を理解するために、薬理学的研究で用いられています .

類似化合物との比較

Olodaterol hydrochloride is similar to other long-acting beta2-adrenergic agonists (LABAs) such as indacaterol, vilanterol, and carmoterol . olodaterol hydrochloride is unique in its once-daily dosing regimen, which improves patient compliance and convenience . Unlike some other LABAs, olodaterol hydrochloride is not indicated for the treatment of asthma .

Similar Compounds

- Indacaterol

- Vilanterol

- Carmoterol

These compounds share similar mechanisms of action but differ in their pharmacokinetic profiles and specific indications .

生物活性

Olodaterol hydrochloride is a long-acting beta2-adrenoceptor agonist (LABA) primarily used in the treatment of chronic obstructive pulmonary disease (COPD). Its pharmacological profile and biological activity have been extensively studied, revealing important insights into its mechanism of action, efficacy, and safety.

Olodaterol exerts its effects by selectively binding to and activating the beta2-adrenoceptors located in the smooth muscle of the airways. This activation stimulates adenylate cyclase, leading to an increase in cyclic adenosine monophosphate (cAMP) levels, which results in bronchodilation through relaxation of airway smooth muscle cells.

- Receptor Selectivity : Olodaterol demonstrates a greater affinity for beta2-adrenoceptors compared to beta1 and beta3 subtypes, making it effective for respiratory applications while minimizing cardiovascular effects .

- Duration of Action : It has a prolonged duration of action exceeding 24 hours, allowing for once-daily dosing, which enhances patient compliance .

Pharmacokinetics

The pharmacokinetics of olodaterol have been characterized through various studies:

- Bioavailability : Inhaled olodaterol exhibits approximately 30% bioavailability due to pulmonary absorption, while oral bioavailability is less than 1% .

- Peak Concentration : Maximum plasma concentrations (Cmax) are typically reached within 10 to 20 minutes after inhalation .

- Half-Life : The elimination half-life is approximately 45 hours, indicating extensive distribution and prolonged action in the body .

Metabolism

Olodaterol undergoes significant metabolism primarily via glucuronidation and O-demethylation. The major metabolites include:

- SOM 1522 : This active metabolite binds to beta2-receptors but is not detectable in plasma following chronic inhalation of therapeutic doses .

- Olodaterol Glucuronide : The predominant metabolite in human plasma has minimal activity at beta2 receptors, suggesting that therapeutic effects are primarily due to olodaterol itself .

In Vitro and In Vivo Studies

- Bronchodilation : In vivo studies have shown that olodaterol effectively reverses acetylcholine-induced bronchoconstriction in animal models (e.g., guinea pigs and dogs) with effective doses significantly lower than those used clinically .

- Onset of Action : The onset of bronchodilation occurs rapidly within 10 minutes post-dose, comparable to other LABAs like formoterol but faster than salmeterol .

Safety Profile

Olodaterol has undergone extensive safety evaluations across various systems:

- Cardiovascular Effects : While it shows some agonistic activity at beta1 and beta3 receptors, the systemic exposure in patients is low enough to minimize significant cardiovascular side effects .

- Central Nervous System (CNS) Safety : Safety pharmacology studies indicate no adverse effects on CNS function at therapeutic doses .

Case Studies

A review of clinical trials highlights the effectiveness and safety of olodaterol:

- Trial Data : In a Phase III study involving COPD patients, olodaterol demonstrated significant improvements in lung function as measured by forced expiratory volume in one second (FEV1) compared to placebo, with a favorable safety profile .

| Study | Population | Dose | Outcome |

|---|---|---|---|

| Study A | COPD Patients | 5 µg/day | Significant FEV1 improvement vs. placebo |

| Study B | Healthy Volunteers | Variable | Good tolerability with minimal side effects |

特性

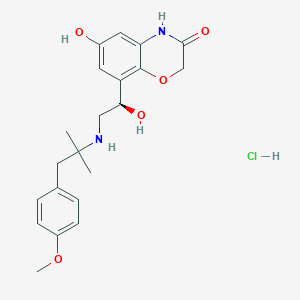

IUPAC Name |

6-hydroxy-8-[(1R)-1-hydroxy-2-[[1-(4-methoxyphenyl)-2-methylpropan-2-yl]amino]ethyl]-4H-1,4-benzoxazin-3-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26N2O5.ClH/c1-21(2,10-13-4-6-15(27-3)7-5-13)22-11-18(25)16-8-14(24)9-17-20(16)28-12-19(26)23-17;/h4-9,18,22,24-25H,10-12H2,1-3H3,(H,23,26);1H/t18-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCEHVJZZIGJAAW-FERBBOLQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CC1=CC=C(C=C1)OC)NCC(C2=C3C(=CC(=C2)O)NC(=O)CO3)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(CC1=CC=C(C=C1)OC)NC[C@@H](C2=C3C(=CC(=C2)O)NC(=O)CO3)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H27ClN2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901027733 | |

| Record name | Olodaterol hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901027733 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

422.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

869477-96-3 | |

| Record name | Olodaterol hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=869477-96-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Olodaterol hydrochloride [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0869477963 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Olodaterol hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901027733 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (R)-6-hydroxy-8-(1-hydroxy-2-((1-(4-methoxyphenyl)-2-methylpropan-2-yl)amino)ethyl)-2H-benzo[b][1,4]oxazin-3(4H)-one hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | OLODATEROL HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/65R445W3V9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。